molecular formula C15H12Br2N2O B13808281 4,6-Dibromo-2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-amine CAS No. 874591-75-0

4,6-Dibromo-2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-amine

Cat. No.: B13808281
CAS No.: 874591-75-0
M. Wt: 396.08 g/mol
InChI Key: YRMCAEWIGPHCNK-UHFFFAOYSA-N
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Description

4,6-Dibromo-2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-amine is a complex organic compound that belongs to the benzoxazole family. This compound is characterized by the presence of bromine atoms at the 4th and 6th positions, a dimethylphenyl group at the 2nd position, and an amine group at the 5th position of the benzoxazole ring. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromo-2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-amine typically involves the following steps:

    Bromination: The starting material, 2-(3,5-dimethylphenyl)-1,3-benzoxazole, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Amination: The brominated intermediate is then treated with ammonia or an amine source under suitable conditions to introduce the amine group at the 5th position.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of solvents and catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazole derivatives.

Scientific Research Applications

4,6-Dibromo-2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-amine has several scientific research applications:

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activities.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Industrial Applications: It can be used in the synthesis of advanced materials and as a building block for other complex organic compounds.

Mechanism of Action

The mechanism of action of 4,6-Dibromo-2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The bromine atoms and the amine group play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-Dimethylphenyl)-1,3-benzoxazole: Lacks the bromine atoms and amine group.

    4,6-Dibromo-1,3-benzoxazole: Lacks the dimethylphenyl group.

    5-Amino-2-(3,5-dimethylphenyl)-1,3-benzoxazole: Lacks the bromine atoms.

Uniqueness

4,6-Dibromo-2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-amine is unique due to the combination of bromine atoms, a dimethylphenyl group, and an amine group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

874591-75-0

Molecular Formula

C15H12Br2N2O

Molecular Weight

396.08 g/mol

IUPAC Name

4,6-dibromo-2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-amine

InChI

InChI=1S/C15H12Br2N2O/c1-7-3-8(2)5-9(4-7)15-19-14-11(20-15)6-10(16)13(18)12(14)17/h3-6H,18H2,1-2H3

InChI Key

YRMCAEWIGPHCNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=NC3=C(C(=C(C=C3O2)Br)N)Br)C

Origin of Product

United States

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